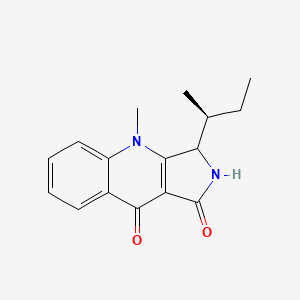
3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol. It is also known by its IUPAC name, (3R,4R)-1-benzylpyrrolidine-3,4-diamine. This compound is characterized by the presence of a pyrrolidine ring substituted with two amino groups and a benzyl group.
Preparation Methods
The synthesis of 3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzylamine.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Synthetic Route: The synthetic route may include steps such as nucleophilic substitution, reduction, and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Scientific Research Applications
3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3,4-Pyrrolidinediamine,1-(phenylmethyl)-, (3R,4R)-rel- can be compared with other similar compounds, such as:
(R,R)-N-Benzyl-3,4-trans-diaminopyrrolidine: This compound shares a similar structure but may have different stereochemistry and properties.
1-Benzylpyrrolidine-3,4-diamine: Another similar compound with slight variations in its chemical structure and reactivity.
Properties
IUPAC Name |
1-benzylpyrrolidine-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEARQVUKBKMUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
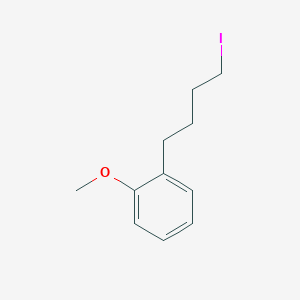
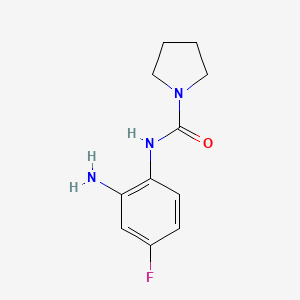
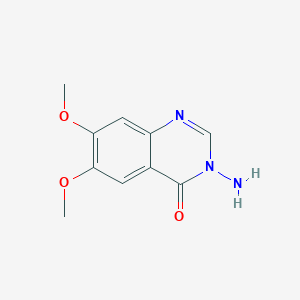
![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)
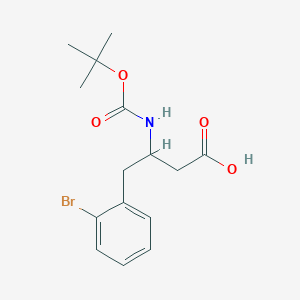

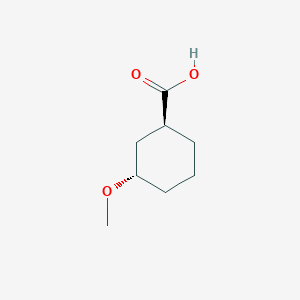
![Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)

![2-[4-(Methylsulfonyl)phenyl]imidazole](/img/structure/B12278834.png)

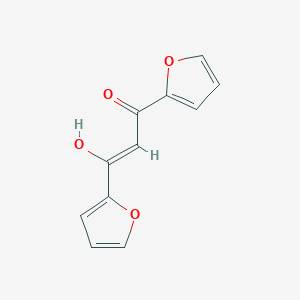
![1-[3-(Difluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12278841.png)
